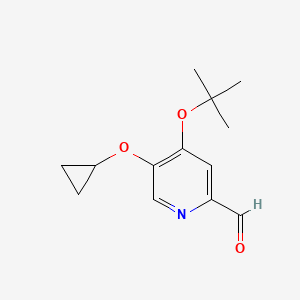![molecular formula C13H17NO B14813571 2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol](/img/structure/B14813571.png)
2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Azatricyclo[63102,7]dodeca-2,4,6-trien-10-yl)ethanol is an organic compound with the molecular formula C11H13NO It is a derivative of the tricyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various functionalized derivatives.
Scientific Research Applications
2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol involves its interaction with specific molecular targets. The nitrogen atom within the tricyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: A closely related compound with similar structural features.
4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: Another derivative with additional nitro groups.
Uniqueness
2-(10-Azatricyclo[63102,7]dodeca-2,4,6-trien-10-yl)ethanol is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol |
InChI |
InChI=1S/C13H17NO/c15-6-5-14-8-10-7-11(9-14)13-4-2-1-3-12(10)13/h1-4,10-11,15H,5-9H2 |
InChI Key |
IWJUZSHLTVBEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC=C23)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


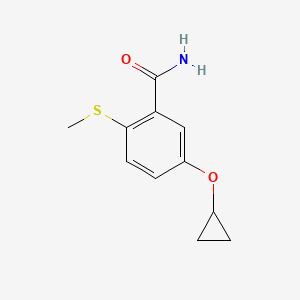
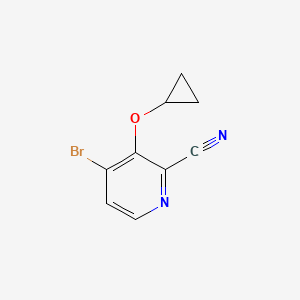
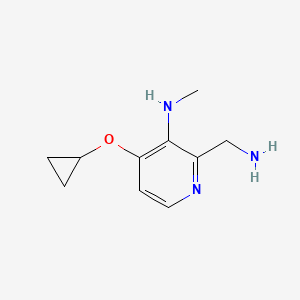
![N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine](/img/structure/B14813533.png)
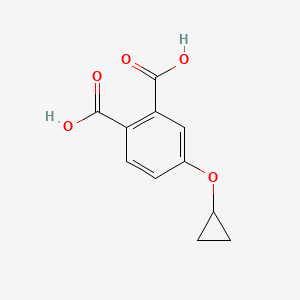
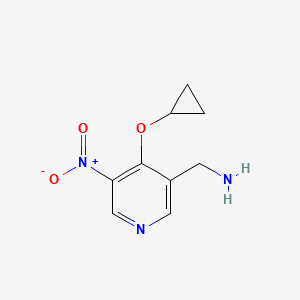
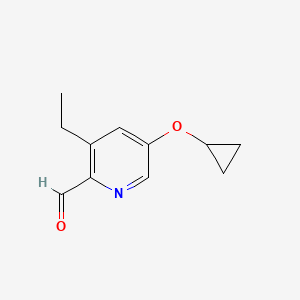
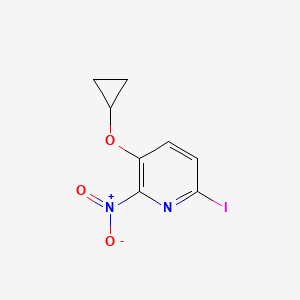
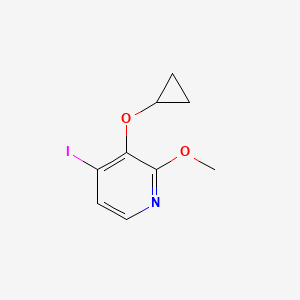
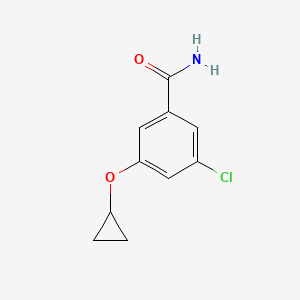
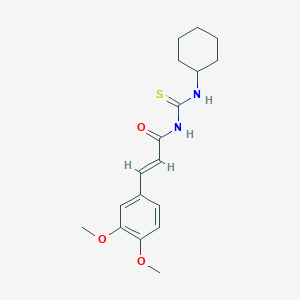
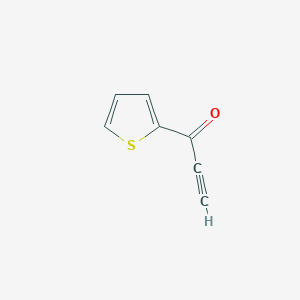
![3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol](/img/structure/B14813567.png)
